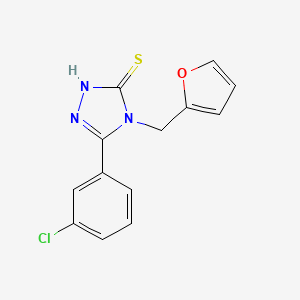
5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a thiol group (-SH), a furan ring, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, with the thiol, furan, and chlorophenyl groups attached at specific positions on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiol, furan, and chlorophenyl groups. The thiol group, in particular, is known to be quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide has been reported, including their structural confirmation through elemental analyses, IR, and 1H-NMR spectra. These compounds exhibit thiol-thione tautomeric equilibrium, highlighting their chemical versatility (Koparır, Çetin, & Cansiz, 2005).
Antibacterial Activity
- Derivatives of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids have been synthesized, displaying antibacterial properties. These compounds were prepared by reacting 5-substituted 1H-1,2,4-triazole-3-thiols with methyl ether of 2-chloromethylfuran-5-carboxilic acid, indicating potential applications in developing new antimicrobial agents (Ирадян et al., 2014).
Corrosion Inhibition
- The corrosion inhibition properties of azomethine functionalized triazole derivatives for mild steel in HCl medium have been explored. These derivatives, synthesized and characterized by various spectroscopic techniques, show excellent corrosion inhibiting efficacy, highlighting their potential use in protecting metal surfaces (Murmu et al., 2020).
Interaction with Molecular Iodine
- A study on the interaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with molecular iodine has been conducted. The formation of a charge-transfer complex and its structural elucidation through X-ray diffraction provides insight into the reactivity of such compounds with halogens, suggesting applications in materials science and pharmaceutical chemistry (Ivolgina et al., 2020).
Physicochemical Properties
- The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, revealing insights into their chemical behavior and potential for further chemical modifications. The study suggests these derivatives could be useful for various applications, including as intermediates in organic synthesis and in the development of new materials (2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12-15-16-13(19)17(12)8-11-5-2-6-18-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMURADJEZDSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

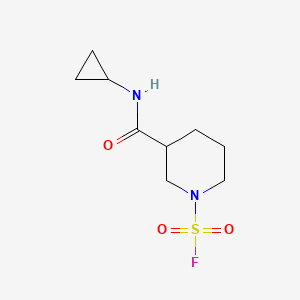
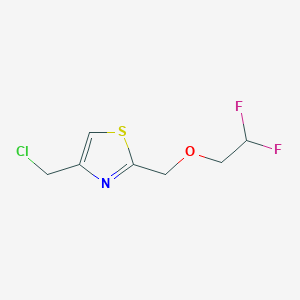

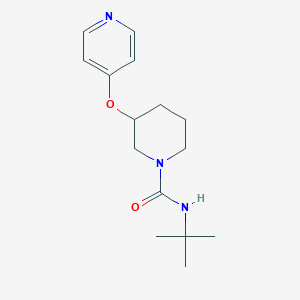
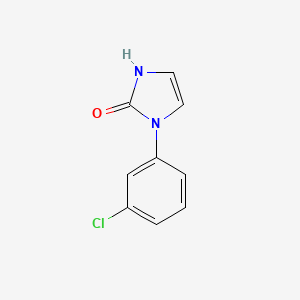
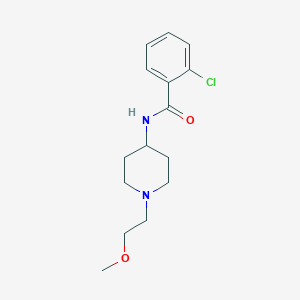
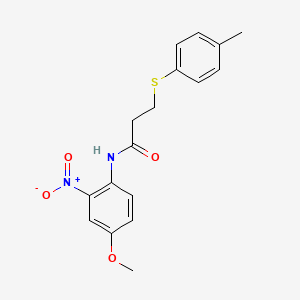
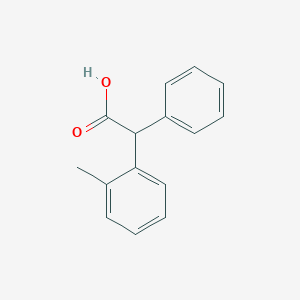
![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)
![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)
![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)